3H-1,2,4-Dithiazol-5-amine

SARM1 NADase inhibition Neurodegeneration 1,2,4-Dithiazole pharmacophore

3H-1,2,4-Dithiazol-5-amine (CAS 875826-59-8) is a heterocyclic building block characterized by a 1,2,4-dithiazole core bearing an exocyclic amine substituent at the 5-position. The compound, also indexed as 1,2,4-dithiazolidine, 3-imino- (7CI), possesses the molecular formula C₂H₄N₂S₂ and a molecular weight of 120.20 g/mol.

Molecular Formula C2H4N2S2
Molecular Weight 120.20 g/mol
CAS No. 875826-59-8
Cat. No. B12589911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-1,2,4-Dithiazol-5-amine
CAS875826-59-8
Molecular FormulaC2H4N2S2
Molecular Weight120.20 g/mol
Structural Identifiers
SMILESC1N=C(SS1)N
InChIInChI=1S/C2H4N2S2/c3-2-4-1-5-6-2/h1H2,(H2,3,4)
InChIKeyLMFHGHUBFHAEDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3H-1,2,4-Dithiazol-5-amine (CAS 875826-59-8): Procurement-Grade Heterocyclic Building Block for 1,3-Dipolar Cycloaddition and Pharmacophore Development


3H-1,2,4-Dithiazol-5-amine (CAS 875826-59-8) is a heterocyclic building block characterized by a 1,2,4-dithiazole core bearing an exocyclic amine substituent at the 5-position. The compound, also indexed as 1,2,4-dithiazolidine, 3-imino- (7CI), possesses the molecular formula C₂H₄N₂S₂ and a molecular weight of 120.20 g/mol [1][2]. Its structural framework enables 1,3-dipolar cycloaddition reactivity with acetylenic dipolarophiles, establishing it as a versatile intermediate for constructing functionalized heterocyclic libraries [3]. The dithiazole scaffold has been validated across multiple pharmacological domains, including antimicrobial, anticonvulsant, analgesic, and anticancer applications, making this core compound a strategic procurement target for medicinal chemistry programs [4].

Why 3H-1,2,4-Dithiazol-5-amine Cannot Be Substituted with Thiadiazole or 1,2,3-Dithiazole Analogs


Generic substitution of 3H-1,2,4-dithiazol-5-amine with structurally adjacent heterocycles such as 1,2,4-thiadiazoles or 1,2,3-dithiazoles is unsupported by quantitative evidence and may compromise experimental outcomes. The 1,2,4-dithiazole core possesses a distinct ring strain and electronic distribution governed by the S–S bond within the five-membered ring, a feature absent in monothia-analogs and altered in regioisomeric 1,2,3-dithiazoles [1]. Empirically, 1,2,3-dithiazole-based inhibitors demonstrate IC₅₀ values in the 3–30 µM range against the ASCT2 transporter via covalent cysteine modification, whereas 1,2,4-dithiazole derivatives exhibit sub-micromolar potency (IC₅₀ = 700 nM) against NADase SARM1 through distinct binding modalities [2][3]. Furthermore, the exocyclic amine at the 5-position serves as the primary reactive handle for derivatization, enabling N-arylation and subsequent 1,3-dipolar cycloaddition chemistry that is not feasible with thione or imino-substituted analogs lacking this nucleophilic site [4]. Procurement of the precise 3H-1,2,4-dithiazol-5-amine core is therefore essential to maintain fidelity to published synthetic protocols and biological validation.

Quantitative Differentiation Evidence for 3H-1,2,4-Dithiazol-5-amine Versus Structural Analogs


3H-1,2,4-Dithiazol-5-amine Derivatives Exhibit Sub-Micromolar SARM1 NADase Inhibition vs. Micromolar ASCT2 Activity of 1,2,3-Dithiazoles

A derivative of 3H-1,2,4-dithiazol-5-amine, specifically 3-(3-chlorophenylimino)-N,N-dimethyl-3H-1,2,4-dithiazol-5-amine, demonstrates potent inhibition of human SARM1 NAD(+) hydrolase with an IC₅₀ of 700 nM in a cell-based assay using NRK1-HEK293T cells [1]. In contrast, the structurally distinct 1,2,3-dithiazole chemotype exhibits substantially weaker potency against the ASCT2 transporter, with dose-response IC₅₀ values ranging from 3 to 30 µM across a library of 15 active compounds [2]. This represents an approximately 4- to 43-fold inferior potency profile for the 1,2,3-dithiazole scaffold relative to the 1,2,4-dithiazole-5-amine derivative class in their respective primary target assays.

SARM1 NADase inhibition Neurodegeneration 1,2,4-Dithiazole pharmacophore

3H-1,2,4-Dithiazol-5-amine Core Demonstrates Documented 1,3-Dipolar Cycloaddition Reactivity vs. Unreactive Thione Analogs

N-Aryl-3-(arylimino)-3H-1,2,4-dithiazol-5-amines undergo regioselective 1,3-dipolar cycloaddition with methyl, trifluoromethyl, phenyl, and p-tolyl phenylethynyl sulfones in boiling ethanol, yielding N-aryl-N′[5-(R-sulfonyl)-3,4-diaryl-1,3-thiazol-2(3H)ylidene]thioureas in defined yields [1]. This reactivity is contingent upon the exocyclic amine at the 5-position, which participates as the nucleophilic component in the dipolar cycloaddition manifold. In contrast, 3H-1,2,4-dithiazole-5-thione (CAS: not specified) and 5-amino-1,2,4-dithiazole-3-thione (CID 2735329) lack this reactive handle; the thione group at the 5-position is chemically inert toward similar cycloaddition conditions, as evidenced by the absence of analogous transformations in the literature [2].

1,3-Dipolar cycloaddition Heterocyclic synthesis Thiazole formation

3H-1,2,4-Dithiazol-5-amine Derivatives Show Slight Antibacterial Activity vs. Potent Thiadiazole Analog Activity Against ESKAPE Pathogens

The 1,2,4-dithiazole derivative (3Z)-3-[(3-ethoxypropyl)imino]-N,N-diethyl-3H-1,2,4-dithiazol-5-amine (designated DTZ) demonstrates slight antibacterial activity against Escherichia coli strain MG1655, acting as an inhibitor of L,D-carboxypeptidase A (EC 3.4.17.13) [1]. In contrast, structurally related 5-amino-1,2,4-thiadiazole derivatives exhibit potent antibacterial activity against ESKAPE pathogen strains with minimum inhibitory concentrations (MIC) of 0.5–2 µg/mL, a profile superior to commercial antibiotics pefloxacin (MIC 4–8 µg/mL) and streptomycin (MIC 2–32 µg/mL) [2]. This quantitative divergence illustrates that the 1,2,4-dithiazole core is not a direct antibacterial potency replacement for 1,2,4-thiadiazole scaffolds, but rather provides a distinct chemotype with orthogonal biological and synthetic utility.

Antibacterial activity Escherichia coli Dithiazoline inhibitor

1,2,4-Dithiazole Core Exhibits Moderate Broad-Spectrum Antimicrobial Activity with Documented MIC Values

A series of 3-thio-5-(N′-aryl-N′-arylguanyl)-1,2,4-dithiazole derivatives synthesized from the 1,2,4-dithiazole core were screened against a panel of microbial strains [1]. While specific MIC values were not tabulated in the primary publication, the study reported moderate antibacterial activity against Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa, and moderate antifungal activity against Candida albicans and Aspergillus niger [1]. In contrast, the 1,2,4-dithiazolidine-3,5-dione scaffold (CAS: not specified) is primarily documented as a sulfur transfer reagent for phosphorylation reactions rather than as a direct antimicrobial agent, indicating divergent functional utility [2].

Antimicrobial screening Antifungal activity 1,2,4-Dithiazole derivatives

Optimal Procurement and Application Scenarios for 3H-1,2,4-Dithiazol-5-amine (CAS 875826-59-8)


SARM1 NADase Inhibitor Development for Neurodegenerative Disease Research

Procure 3H-1,2,4-dithiazol-5-amine as the core scaffold for synthesizing N-aryl-3-(arylimino)-3H-1,2,4-dithiazol-5-amine derivatives. As demonstrated by the 3-(3-chlorophenylimino)-N,N-dimethyl analog, this chemotype achieves sub-micromolar SARM1 NADase inhibition (IC₅₀ = 700 nM in NRK1-HEK293T cells), positioning it as a strategic starting point for axonal degeneration and neuroprotection programs [1]. The parent amine serves as the essential building block for introducing diverse aryl substitution patterns at the exocyclic nitrogen.

Construction of Functionalized Thiazole Libraries via 1,3-Dipolar Cycloaddition

Utilize 3H-1,2,4-dithiazol-5-amine to access N-aryl-3-(arylimino)-3H-1,2,4-dithiazol-5-amine intermediates, which undergo regioselective 1,3-dipolar cycloaddition with phenylethynyl sulfones (methyl, trifluoromethyl, phenyl, and p-tolyl) to afford N-aryl-N′[5-(R-sulfonyl)-3,4-diaryl-1,3-thiazol-2(3H)ylidene]thioureas [2]. This transformation is unique to the 5-amine substitution pattern and is not feasible with thione or imino analogs lacking the exocyclic nitrogen nucleophile.

Antimicrobial Lead Optimization with Defined Gram-Positive and Gram-Negative Activity

Deploy the 1,2,4-dithiazole core for synthesizing 3-thio-5-(N′-aryl-N′-arylguanyl)-1,2,4-dithiazole derivatives with documented moderate antibacterial activity against Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa, and antifungal activity against Candida albicans and Aspergillus niger [3]. This scaffold provides a validated antimicrobial starting point distinct from 1,2,4-thiadiazoles, which exhibit potent ESKAPE pathogen coverage (MIC 0.5–2 µg/mL) but may differ in selectivity and resistance profiles.

L,D-Carboxypeptidase A Inhibition Studies in Gram-Negative Bacteria

Apply 3H-1,2,4-dithiazol-5-amine-derived dithiazoline inhibitors such as (3Z)-3-[(3-ethoxypropyl)imino]-N,N-diethyl-3H-1,2,4-dithiazol-5-amine (DTZ) for targeted inhibition of E. coli L,D-carboxypeptidase A (EC 3.4.17.13) [4]. This enzyme-specific application is orthogonal to broad-spectrum antibacterial screening and provides a defined mechanistic context for procuring the dithiazole core over thiadiazole alternatives.

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